BenchChemオンラインストアへようこそ!

N-Iso Valerylglycine-13C2,15N

Stable Isotope Labeling Mass Spectrometry Internal Standard Validation

Choose N-Iso Valerylglycine-13C2,15N as your LC-MS/MS internal standard to overcome the limitations of deuterated analogs. Unlike d9-labeled versions that suffer chromatographic retention time shifts and hydrogen-deuterium exchange, this 13C2/15N-labeled compound ensures co-elution, ionization equivalence, and chemical stability. The +3 Da mass shift enables unambiguous differentiation from endogenous analyte for accurate quantification in urine, plasma, and amniotic fluid. Ideal for isovaleric acidemia diagnosis and metabolic research. Request pricing.

Molecular Formula C₅¹³C₂H₁₃¹⁵NO₃
Molecular Weight 162.16
Cat. No. B1155400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Iso Valerylglycine-13C2,15N
SynonymsN-(3-Methyl-1-oxobutyl)glycine-13C2,15N;  N-Isovalerylglycine-13C2,15N;  Isovalerylglycine-13C2,15N;  N-Isovaleroylglycine-13C2,15N
Molecular FormulaC₅¹³C₂H₁₃¹⁵NO₃
Molecular Weight162.16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Iso Valerylglycine-13C2,15N: Dual-Labeled Stable Isotope Internal Standard for Acylglycine Quantification


N-Iso Valerylglycine-13C2,15N is a stable isotope-labeled analog of N-Isovalerylglycine, an acylglycine biomarker implicated in isovaleric acidemia, organic acidemias, mitochondrial fatty acid β-oxidation defects, and predisposition to weight gain and obesity [1]. The compound features isotopic enrichment with ¹³C₂ at the glycine moiety and ¹⁵N at the amide nitrogen, resulting in a molecular mass increase of +3 Da relative to the unlabeled analyte (162.16 vs. 159.18 g/mol) . This precise mass shift enables its primary application as an internal standard for accurate quantification of N-Isovalerylglycine in complex biological matrices via isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].

Why N-Iso Valerylglycine-13C2,15N Cannot Be Substituted with Unlabeled or Deuterated Analogs


Quantitative LC-MS/MS analysis of acylglycines in biological matrices demands internal standards that precisely mimic the analyte's behavior during extraction, chromatography, and ionization . Unlabeled N-Isovalerylglycine cannot serve as an internal standard because it is indistinguishable from endogenous analyte, rendering isotope dilution impossible [1]. Deuterium-labeled analogs such as N-Isovalerylglycine-d9 exhibit significant isotopic effects that cause chromatographic retention time shifts relative to the unlabeled analyte, thereby failing to compensate for matrix effects and introducing negative quantitation bias [2]. Furthermore, deuterium atoms at labile positions are susceptible to hydrogen-deuterium exchange with protic solvents, compromising long-term stability and reproducibility [3]. In contrast, ¹³C/¹⁵N labels are integrated into the molecular backbone, conferring chemical stability, chromatographic co-elution with the native analyte, and equivalent ionization efficiency—prerequisites for accurate quantification that cannot be met by generic substitutes [2].

Quantitative Differentiation of N-Iso Valerylglycine-13C2,15N: Comparative Evidence Against Deuterated and Unlabeled Alternatives


Dual ¹³C₂/¹⁵N Labeling Provides +3 Da Mass Shift with 99% Isotopic Enrichment

N-Iso Valerylglycine-13C2,15N exhibits a molecular weight of 162.16 g/mol, representing a +3 Da mass increment over unlabeled N-Isovalerylglycine (159.18 g/mol) due to ¹³C₂ and ¹⁵N incorporation . The isotopic enrichment specification is 99% for both ¹³C₂ and ¹⁵N . This mass shift exceeds the minimum requirement of ≥3 Da for deuterated internal standards to avoid isotopic overlap with the analyte's natural isotopic envelope [1], while the high enrichment ensures minimal unlabeled carryover that could compromise quantitation linearity.

Stable Isotope Labeling Mass Spectrometry Internal Standard Validation

¹³C/¹⁵N Labeling Eliminates Chromatographic Retention Time Shift vs. Deuterated Analogs

Head-to-head comparisons between ²H-labeled and ¹³C/¹⁵N-labeled internal standards demonstrate that deuterated ISs exhibit significant retention time shifts relative to the unlabeled analyte, whereas ¹³C/¹⁵N-labeled ISs co-elute with the native analyte [1]. In a study of urinary biomarker quantification, ²H-labeled internal standards produced a negative bias in measured concentrations, while ¹³C-labeled standards generated accurate results due to equivalent matrix effect compensation [1]. The absence of deuterium-induced isotopic effects in ¹³C/¹⁵N-labeled compounds ensures that N-Iso Valerylglycine-13C2,15N experiences the same ionization suppression or enhancement as endogenous N-Isovalerylglycine, a critical requirement for isotope dilution accuracy [2].

LC-MS/MS Chromatography Matrix Effect Correction

Superior Chemical Stability: ¹³C/¹⁵N Labels Resist Hydrogen-Deuterium Exchange

¹³C and ¹⁵N atoms are integrated into the molecular backbone (glycine α-carbon and amide nitrogen), making them chemically inert to exchange with protic solvents [1]. In contrast, deuterium atoms in deuterated analogs such as N-Isovalerylglycine-d9 are susceptible to hydrogen-deuterium exchange, particularly at labile positions, leading to gradual loss of isotopic enrichment and compromised quantitation reproducibility [1][2]. This stability advantage translates to longer shelf-life, consistent performance across multiple freeze-thaw cycles, and reliable quantification even in aqueous mobile phases containing methanol or acetonitrile [1].

Isotope Stability Sample Preparation Long-Term Storage

Validated Analytical Sensitivity: 5 ng/mL Lower Limit of Quantification Achieved with Isotope Dilution

A stable isotope dilution method using a deuterated analog ([4,4,4-D₃]Isovalerylglycine) established a lower limit of quantification of approximately 5 ng/mL for isovalerylglycine in amniotic fluid and urine, with linearity spanning three orders of magnitude (10 ng/mL to 10 μg/mL) [1]. This method enabled reliable prenatal diagnosis of isovaleric acidemia, distinguishing affected fetuses (isovalerylglycine concentrations of 556-957 ng/mL) from unaffected pregnancies (≤18 ng/mL) [1]. While the ¹³C₂/¹⁵N-labeled compound offers superior co-elution characteristics relative to deuterated standards, its analytical performance is expected to meet or exceed this validated sensitivity benchmark [2].

Prenatal Diagnosis Isovaleric Acidemia Biomarker Quantification

Optimal Applications for N-Iso Valerylglycine-13C2,15N in Quantitative Bioanalysis and Clinical Research


Absolute Quantification of N-Isovalerylglycine in Urine and Plasma for Metabolic Disorder Diagnosis

Use N-Iso Valerylglycine-13C2,15N as the internal standard in LC-MS/MS assays for absolute quantification of N-Isovalerylglycine in urine or plasma. The compound's +3 Da mass shift and 99% isotopic enrichment enable precise differentiation from endogenous analyte, while its co-elution behavior ensures accurate correction for matrix effects that deuterated standards fail to compensate [1]. This application is essential for diagnosing and monitoring isovaleric acidemia, where urinary isovalerylglycine levels distinguish affected from unaffected individuals [2].

Prenatal Screening for Inborn Errors of Metabolism via Amniotic Fluid Analysis

Employ the compound in isotope dilution GC-MS or LC-MS/MS methods for prenatal diagnosis of isovaleric acidemia using amniotic fluid samples. The validated analytical sensitivity of ~5 ng/mL achieved with isotope dilution [2] supports detection of pathognomonic isovalerylglycine elevations (e.g., 556-957 ng/mL in affected fetuses vs. ≤18 ng/mL in controls [2]). The superior stability of ¹³C/¹⁵N labeling relative to deuterated analogs [3] ensures method robustness across multiple prenatal testing batches.

Metabolomics Studies of Acylglycine Pathways and Obesity Biomarker Validation

Integrate N-Iso Valerylglycine-13C2,15N into targeted metabolomics workflows investigating acylglycines as biomarkers for weight gain predisposition and mitochondrial fatty acid β-oxidation defects . The dual labeling allows simultaneous tracking of carbon and nitrogen metabolic fate in tracer studies, while the compound's resistance to isotopic exchange [3] ensures reproducible quantitation across large-scale cohort studies requiring long-term sample storage and multi-batch analysis.

Method Development and Validation for Regulatory-Compliant Bioanalytical Assays

Utilize the compound as a stable isotope-labeled internal standard during method development and validation of LC-MS/MS assays intended for clinical or pharmaceutical applications. The high chemical purity and defined isotopic enrichment support compliance with FDA/EMA bioanalytical method validation guidelines, which mandate the use of stable isotope-labeled internal standards to correct for extraction recovery, ionization variability, and matrix effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Iso Valerylglycine-13C2,15N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.